![molecular formula C15H16N2O3 B2488688 Ethyl 2-[(6-methyl-2-phenyl-4-pyrimidinyl)oxy]acetate CAS No. 861212-08-0](/img/structure/B2488688.png)
Ethyl 2-[(6-methyl-2-phenyl-4-pyrimidinyl)oxy]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-[(6-methyl-2-phenyl-4-pyrimidinyl)oxy]acetate is a chemical compound with the molecular formula C15H16N2O3 . It is an intermediate in the synthesis of Azoxystrobin , a strobilurin fungicide .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, novel 2-aminopyrimidine derivatives were prepared from acyclic starting materials, benzylidene acetones and ammonium thiocyanates, via 5 steps, including ring closure, aromatization, S -methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .Molecular Structure Analysis
The molecular structure of Ethyl 2-[(6-methyl-2-phenyl-4-pyrimidinyl)oxy]acetate consists of 15 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms . The molecular weight of the compound is 272.304.Chemical Reactions Analysis
While specific chemical reactions involving Ethyl 2-[(6-methyl-2-phenyl-4-pyrimidinyl)oxy]acetate are not available, it is known that it is an intermediate in the synthesis of Azoxystrobin .Aplicaciones Científicas De Investigación
Organic Synthesis
The compound is used in organic synthesis, particularly in the Biginelli reaction . This is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue). It constitutes a rapid and easy synthesis of highly functionalized heterocycles .
Anticancer Drug Development
The pharmacological effect of 3,4-dihydropyrimidinones (DHPMs), a class of compounds that includes “Ethyl 2-[(6-methyl-2-phenyl-4-pyrimidinyl)oxy]acetate”, has been widely investigated, mainly focusing on anticancer drug development . Monastrol, a DHPM, is identified as a kinesin-5 inhibitor, involved in the separation of genetic material during mitosis. The inhibition of this enzyme leads to cell cycle arrest at the G2/M phase and activation of signaling ways, which leads to cellular apoptosis .
Structural Diversification
The structural diversity of the Biginelli reaction renders it a powerful tool using very simple building blocks . This allows for the structural diversification of the heterocycle class, including “Ethyl 2-[(6-methyl-2-phenyl-4-pyrimidinyl)oxy]acetate”.
Triazole Synthesis
Triazole is another important scaffold in medicinal chemistry. This is due to its ability to interact with a wide number of receptors in biological systems through different non-covalent interactions, and thus exhibit versatile pharmacological profiles . The synthesis of “Ethyl 2-[(6-methyl-2-phenyl-4-pyrimidinyl)oxy]acetate” involves the Huisgen 1,3-dipolar cycloaddition, a method commonly used for triazole synthesis .
Hydrogen Bonding Studies
The compound has been used in studies to identify the existence of two intramolecular hydrogen bonds . This helps in understanding the molecular structure and interactions within the compound.
Naproxen Drug Development
The compound has been used in the development of the drug Naproxen, which is used to treat pain or inflammation caused by conditions such as arthritis, ankylosing spondylitis, tendinitis, bursitis, gout, or menstrual cramps .
Mecanismo De Acción
Mode of Action
It’s worth noting that compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions , which involve the formation of carbon-carbon bonds. This suggests that Ethyl 2-[(6-methyl-2-phenyl-4-pyrimidinyl)oxy]acetate might interact with its targets in a similar manner, but this needs to be confirmed with further studies.
Biochemical Pathways
Related 2-aminopyrimidine derivatives have shown antitrypanosomal and antiplasmodial activities , suggesting that this compound might also interact with biochemical pathways related to these biological processes.
Propiedades
IUPAC Name |
ethyl 2-(6-methyl-2-phenylpyrimidin-4-yl)oxyacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-3-19-14(18)10-20-13-9-11(2)16-15(17-13)12-7-5-4-6-8-12/h4-9H,3,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONNSRUWLIIHFED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=NC(=NC(=C1)C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[(6-methyl-2-phenyl-4-pyrimidinyl)oxy]acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(furan-2-yl)acrylamide](/img/structure/B2488606.png)
![N-[(2-Cyclopropylpyrimidin-5-yl)methyl]-N-[(2-methylphenyl)methyl]sulfamoyl fluoride](/img/structure/B2488608.png)
![1-(4-Tert-butylphenyl)-3-[8-(oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-yl]urea](/img/structure/B2488609.png)
![N-[cyano(3,4,5-trimethoxyphenyl)methyl]-2-methylcyclopropane-1-carboxamide](/img/structure/B2488610.png)
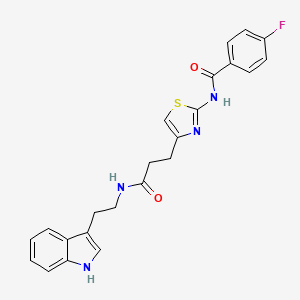

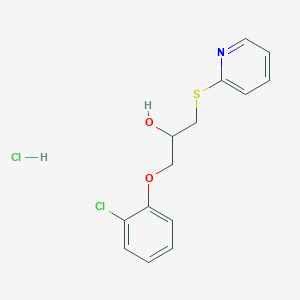
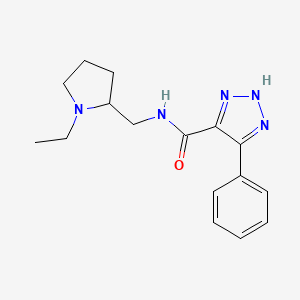

![4-oxo-N-pentyl-6-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2488621.png)
![2-(1,3-Benzothiazol-2-yl)-3-[(2-methylphenyl)amino]-3-sulfanylprop-2-enenitrile](/img/structure/B2488622.png)
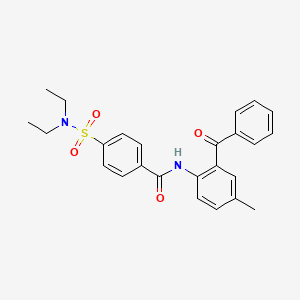
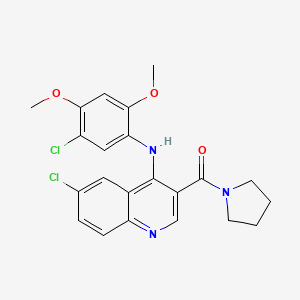
![2-(3-Methylphenyl)-1-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2488627.png)